molecular formula C36H23N3 B3029269 3,6-di(carbazol-9-yl)-9H-carbazole CAS No. 606129-90-2

3,6-di(carbazol-9-yl)-9H-carbazole

Cat. No.: B3029269
CAS No.: 606129-90-2
M. Wt: 497.6 g/mol
InChI Key: OGDZAJUZGODBKX-UHFFFAOYSA-N
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Description

3,6-di(carbazol-9-yl)-9H-carbazole is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention due to its potential use in organic electronics and optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di(carbazol-9-yl)-9H-carbazole typically involves the coupling of carbazole units. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3,6-dibromo-9H-carbazole with carbazole-9-boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-di(carbazol-9-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-based radicals or cations.

    Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ceric ammonium nitrate (CAN).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbazole-based radicals, while substitution reactions can introduce various functional groups such as nitro or bromo groups onto the carbazole rings .

Scientific Research Applications

3,6-di(carbazol-9-yl)-9H-carbazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    3,3’-Di(carbazol-9-yl)-1,1’-biphenyl: Another carbazole derivative used in similar applications.

    3,6-Di(tert-butyl)-9H-carbazole: Known for its stability and use in organic electronics.

    N-Phenyl-3,6-bis(carbazol-9-yl)carbazole: Used in the synthesis of electrochromic materials.

Uniqueness

3,6-di(carbazol-9-yl)-9H-carbazole is unique due to its specific molecular structure, which provides a balance of stability and electronic properties. This makes it particularly suitable for use in high-performance optoelectronic devices, where efficient charge transport and stability are crucial.

Properties

IUPAC Name

3,6-di(carbazol-9-yl)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H23N3/c1-5-13-33-25(9-1)26-10-2-6-14-34(26)38(33)23-17-19-31-29(21-23)30-22-24(18-20-32(30)37-31)39-35-15-7-3-11-27(35)28-12-4-8-16-36(28)39/h1-22,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDZAJUZGODBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)NC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308657
Record name 9,3′:6′,9′′-Ter-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606129-90-2
Record name 9,3′:6′,9′′-Ter-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606129-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,3′:6′,9′′-Ter-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,3':6',9''-Tercarbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a suspension of N-benzyl-3,6-di(N-carbazolyl)carbazole (2.06 g, 3.5 mmol), benzylideneaniline (1.27 g, 7.0 mmol) and t-BuOK (5.06 g, 50 mmol) in a dried DMF (30 mL) was stirred at 75° C. for 4 hours. Water (about 150 mL) was added and black tar precipitated was filtrated. The tar-like material was dissolved in hot chloroform, to which anhydrous magnesium sulfate and activated carbon were added to be stirred for 30 minutes with heating. The mixture was filtrated, the filtrated liquid was concentrated, and then the residuum was recrystallized with chloroform/ethanol to give the compound in the title, (3,6-di(N-carbazolyl)carbazole) as beige powder. The yield was 29%. The melting point was 185 to 187° C. NMR data are shown in FIG. 17 (1H NMR) and FIG. 18 (13C NMR).
Name
N-benzyl-3,6-di(N-carbazolyl)carbazole
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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